molecular formula C8H15NO3 B053146 methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate CAS No. 116699-61-7

methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate

Cat. No. B053146
CAS RN: 116699-61-7
M. Wt: 173.21 g/mol
InChI Key: QRQWDOJMFIOUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate, also known as HMMC, is a carbamate derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HMMC is a small molecule that has a unique chemical structure, making it an ideal candidate for use in scientific research.

Mechanism of Action

The mechanism of action of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells, making it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes, the reduction of inflammation, and the suppression of tumor growth. These effects make it a potential candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate in laboratory experiments is its unique chemical structure, which makes it an ideal candidate for use in various fields. However, one of the limitations of using methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate, including the development of new drugs for the treatment of various diseases, the use of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate in pest control, and the use of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate in environmental science. Further research is needed to fully understand the potential applications of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate in these fields and to develop new methods for synthesizing and purifying methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate.

Synthesis Methods

Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate can be synthesized using various methods, including the reaction of methyl isocyanate with 3-hydroxy-3-methylpent-4-en-1-ol. This reaction produces methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate as a white crystalline solid that can be further purified using various techniques. The synthesis of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is relatively simple and can be achieved using standard laboratory equipment.

Scientific Research Applications

Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been shown to have insecticidal properties, making it a potential candidate for use in pest control. In environmental science, methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been shown to be effective in the removal of heavy metals from wastewater.

properties

CAS RN

116699-61-7

Product Name

methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate

InChI

InChI=1S/C8H15NO3/c1-4-8(2,11)5-6-9-7(10)12-3/h4,11H,1,5-6H2,2-3H3,(H,9,10)

InChI Key

QRQWDOJMFIOUTJ-UHFFFAOYSA-N

SMILES

CC(CCNC(=O)OC)(C=C)O

Canonical SMILES

CC(CCNC(=O)OC)(C=C)O

synonyms

Carbamic acid, (3-hydroxy-3-methyl-4-pentenyl)-, methyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.